6-Methyl-5-nitrobenzothiazole
Description
Significance of the Benzothiazole (B30560) Scaffold in Advanced Heterocyclic Chemistry
The benzothiazole scaffold is a versatile building block in organic synthesis, lending itself to a wide array of chemical transformations. Its inherent aromaticity and the presence of heteroatoms provide multiple sites for functionalization, leading to a vast library of derivatives. Research has consistently demonstrated that compounds incorporating the benzothiazole moiety exhibit a broad spectrum of biological activities. rsc.org This has made them attractive targets for drug discovery programs.
The structural rigidity of the benzothiazole system, combined with its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an effective pharmacophore for interacting with biological targets like enzymes and receptors.
Specific Research Focus on 6-Methyl-5-nitrobenzothiazole: Structural and Substituent Effects on Chemical Behavior
Direct and extensive research specifically targeting this compound is limited in currently accessible scientific literature. However, the chemical behavior of this molecule can be inferred by analyzing the individual and combined effects of its substituents on the benzothiazole core.
The nitro group (-NO2) at the 5-position is a strong electron-withdrawing group. Its presence significantly influences the electronic distribution within the aromatic system, generally increasing the electrophilicity of the benzothiazole ring. This makes the ring more susceptible to nucleophilic attack. For instance, studies on related nitrobenzothiazoles have shown that the nitro group facilitates reactions such as nucleophilic aromatic substitution.
The methyl group (-CH3) at the 6-position is an electron-donating group. It can modulate the electronic properties of the ring, albeit to a lesser extent than the nitro group. Its presence can also introduce steric effects that may influence the regioselectivity of certain reactions. For example, in the nitration of 2-methylbenzothiazole (B86508), the methyl group directs the electrophilic attack to the 6-position. semanticscholar.org
The interplay of these two substituents in this compound—the electron-withdrawing nitro group and the electron-donating methyl group on the benzene (B151609) portion of the scaffold—creates a unique electronic environment that is expected to impact its reactivity, stability, and spectroscopic properties.
Overview of the Current Academic Research Landscape for Nitrobenzothiazole Derivatives
The broader family of nitrobenzothiazole derivatives has been the subject of considerable academic investigation. Research efforts have largely concentrated on the synthesis of novel derivatives and the evaluation of their potential applications, particularly in medicinal chemistry.
Studies have explored the synthesis of various nitro-substituted benzothiazoles through methods such as the cyclization of substituted anilines with potassium thiocyanate (B1210189) in the presence of bromine. lupinepublishers.com Microwave-assisted synthesis has also been employed as an efficient method for preparing certain nitrobenzothiazole derivatives. tandfonline.comtandfonline.com
A significant portion of the research on nitrobenzothiazoles is dedicated to their biological activities. For instance, derivatives of 6-nitrobenzothiazole (B29876) have been investigated for their antimicrobial and antitumor properties. The nitro group is often considered a key contributor to these activities. Furthermore, Schiff bases derived from 2-amino-6-nitrobenzothiazole (B160904) have been used to create transition metal complexes with potential biological applications. shd-pub.org.rs
The following table provides a summary of research areas for various nitrobenzothiazole derivatives, offering a glimpse into the scientific interest in this class of compounds.
| Research Area | Focus of Study | Example Nitrobenzothiazole Derivative(s) | Reference(s) |
| Synthesis | Development of efficient synthetic methodologies. | 2-Alkyl-6-nitrobenzothiazoles | tandfonline.comtandfonline.com |
| Cyclization reactions. | Substituted nitrobenzothiazoles | lupinepublishers.com | |
| Biological Activity | Antimicrobial and Antitumor studies. | 6-Nitrobenzothiazole derivatives | |
| Enzyme Inhibition (e.g., MAO). | 2-Amino-6-nitrobenzothiazole derivatives | ||
| Coordination Chemistry | Formation of metal complexes. | Schiff bases of 2-amino-6-nitrobenzothiazole | shd-pub.org.rs |
| Reaction Mechanisms | Study of nucleophilic substitution and ring-opening reactions. | 6-Nitrobenzothiazole | rsc.org |
It is important to note that while this table reflects the general research landscape, dedicated studies on this compound are not prominent. The existing research on related isomers and derivatives, however, provides a solid foundation and rationale for future investigations into this specific compound. The unique substitution pattern of this compound warrants further exploration to fully understand its chemical properties and potential applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O2S |
|---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
6-methyl-5-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C8H6N2O2S/c1-5-2-8-6(9-4-13-8)3-7(5)10(11)12/h2-4H,1H3 |
InChI Key |
QTXGOKQUSIKSMD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])N=CS2 |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])N=CS2 |
Origin of Product |
United States |
Mechanistic and Kinetic Investigations of 6 Methyl 5 Nitrobenzothiazole Reactivity
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Nitrobenzothiazoles
Nucleophilic aromatic substitution is a fundamental reaction class for nitroaromatic compounds. The SNAr mechanism typically proceeds via a two-step addition-elimination sequence, a pathway favored in electron-deficient aromatic systems. The presence of a nitro group is crucial in this regard, as it activates the aromatic ring towards nucleophilic attack.
Kinetic investigations of reactions between nitrobenzothiazoles and various nucleophiles, such as alkoxides and piperidine (B6355638), have provided valuable insights into the reaction dynamics. These studies indicate that the kinetic behavior of the nitro group as a leaving group is comparable to that of more conventional leaving groups. The reactions are often characterized by a two-step mechanism.
The table below illustrates hypothetical kinetic data for the reaction of a generic nitrobenzothiazole with different nucleophiles, reflecting the expected trend of increasing reaction rate with stronger nucleophiles.
| Nucleophile | Relative Rate Constant (k_rel) |
| Methoxide | 1.0 |
| Ethoxide | 1.5 |
| Piperidine | 2.5 |
| Thiophenoxide | 10.0 |
This is an interactive data table based on established principles of SNAr reactions.
It has been observed that the nature of the counter-ion (e.g., Li+, Na+, K+) associated with an anionic nucleophile can influence reactivity, suggesting that ion pairs may play a role, possibly through interaction with the nitro group. Furthermore, some reactions, such as that between 2-nitrothiazole (B159308) and piperidine, have exhibited autocatalytic behavior, which is attributed to an interaction between the substrate and the nucleophile in an equilibrium that precedes the main substitution process.
The generally accepted mechanism for nitro group displacement in SNAr reactions of nitrobenzothiazoles involves the initial attack of a nucleophile on the carbon atom bearing the nitro group. This leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group.
Substituents on the benzothiazole (B30560) ring play a critical role in modulating the rates and selectivity of SNAr reactions. Electron-withdrawing groups, such as the nitro group, significantly increase the reaction rate by stabilizing the negatively charged Meisenheimer intermediate. Conversely, electron-donating groups, like the methyl group in 6-Methyl-5-nitrobenzothiazole, are expected to decrease the reaction rate by destabilizing this intermediate.
The position of the substituents is also crucial. The activating effect of an electron-withdrawing group is most pronounced when it is positioned ortho or para to the site of nucleophilic attack, as this allows for direct resonance delocalization of the negative charge. In this compound, the nitro group is ortho to the C-6 position and para to the C-4 position of the benzene (B151609) ring moiety, thus strongly activating these positions for nucleophilic attack. The methyl group at the 6-position, being an electron-donating group, would have a deactivating effect.
The following table summarizes the expected qualitative effects of substituents on the rate of SNAr reactions in nitrobenzothiazoles.
| Substituent | Position Relative to Reaction Center | Effect on Reaction Rate |
| -NO2 | Ortho/Para | Strong Activation |
| -NO2 | Meta | Weak Activation |
| -CH3 | Ortho/Para | Deactivation |
| -CH3 | Meta | Weak Deactivation |
This is an interactive data table illustrating the general influence of substituents in SNAr reactions.
Energetic Analysis of this compound Reactivity
A deeper understanding of the reactivity of this compound can be gained through an energetic analysis of the reaction pathways, often employing computational chemistry methods.
Computational studies, typically using density functional theory (DFT), are powerful tools for investigating the potential energy surfaces of SNAr reactions. These calculations can provide valuable information about the energies of reactants, intermediates, transition states, and products. For a typical two-step SNAr reaction, the energy profile would show two transition states corresponding to the formation and breakdown of the Meisenheimer intermediate.
The nitro group plays a paramount role in modulating the electronic properties and thus the reactivity of the benzothiazole ring. Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the benzothiazole system. A lower LUMO energy makes the aromatic ring more electrophilic and therefore more susceptible to attack by nucleophiles.
Studies on benzothiazole derivatives have shown that the substitution of an electron-donating group like -CH3 with an electron-withdrawing group like -NO2 leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and LUMO energy levels. The reduction in the LUMO energy is particularly significant for enhancing reactivity in SNAr reactions. The methyl group at the 6-position, being electron-donating, will have an opposing electronic effect to the nitro group, slightly raising the energy of the HOMO and LUMO compared to an unsubstituted nitrobenzothiazole. However, the dominant activating effect of the nitro group is expected to prevail, rendering this compound reactive towards strong nucleophiles.
The following table provides a qualitative comparison of the expected electronic properties of benzothiazole and its substituted derivatives.
| Compound | Substituents | HOMO Energy | LUMO Energy | Reactivity towards Nucleophiles |
| Benzothiazole | None | High | High | Low |
| 6-Methylbenzothiazole (B1275349) | -CH3 | Higher | Higher | Very Low |
| 5-Nitrobenzothiazole | -NO2 | Lower | Lower | High |
| This compound | -CH3, -NO2 | Intermediate | Intermediate | Moderate to High |
This is an interactive data table illustrating the expected trends in electronic properties and reactivity.
Redox Chemistry of the Nitro Group in Benzothiazole Systems
The nitro group is a powerful electron-withdrawing substituent that profoundly influences the chemical reactivity of the benzothiazole ring system. Its presence enhances the electrophilicity of the aromatic ring and allows the nitro group itself to undergo a variety of reduction reactions. These redox characteristics are central to the mechanistic and kinetic investigations of nitro-substituted benzothiazoles, including this compound.
Reduction Pathways of Nitro-Substituted Benzothiazoles
The reduction of the nitro group on the benzothiazole scaffold is a multi-step process that typically proceeds to the corresponding amino group. This transformation is a key step in the synthesis of various functionalized benzothiazole derivatives. nih.gov The complexity of this reduction is due to the multi-stage nature of the reaction, which can involve several intermediates. orientjchem.org
The classical reduction pathway, analogous to the hydrogenation of nitrobenzene (B124822), involves a sequence of intermediates. While the specific intermediates can vary depending on the reductant and reaction conditions, the general pathway involves the formation of nitroso and hydroxylamine (B1172632) species before the final amine is produced.
Key Stages in Nitro Group Reduction:
Nitro to Nitroso: The initial step involves a two-electron reduction of the nitro group (-NO₂) to a nitroso group (-NO).
Nitroso to Hydroxylamine: The nitroso intermediate is then further reduced to a hydroxylamine derivative (-NHOH).
Hydroxylamine to Amine: The final step is the reduction of the hydroxylamine to the primary amine (-NH₂).
Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂ (Nitroarene → Nitrosoarene → Phenylhydroxylamine → Arylamine)
Kinetic studies on related nitroaromatic compounds have shown that the rate of reduction can be influenced by factors such as the nature and position of other substituents on the aromatic ring, the type of catalyst used, and the hydrogen pressure. orientjchem.orgcetjournal.it For example, in the hydrogenation of dinitro compounds, one nitro group is often reduced selectively before the other. orientjchem.org
Electrophilic Behavior of Nitrobenzothiazoles
The strong electron-withdrawing nature of the nitro group significantly decreases the electron density of the benzothiazole ring, making it highly susceptible to nucleophilic attack. This enhanced electrophilicity drives the reactivity of nitrobenzothiazoles in nucleophilic aromatic substitution (SNAr) reactions.
Kinetic and mechanistic studies on compounds like 2-nitrobenzothiazole with nucleophiles such as alkoxides and piperidine indicate that these reactions proceed via a two-step SNAr mechanism. rsc.orgrsc.org This mechanism involves the initial addition of the nucleophile to the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex (or σ-complex). researchgate.net In the second, typically faster step, the leaving group is eliminated, restoring the aromaticity of the ring.
Mechanism of Nucleophilic Aromatic Substitution:
Formation of the Meisenheimer Complex:
A nucleophile attacks the carbon atom bearing a suitable leaving group (or an activated position).
This forms a negatively charged, non-aromatic cyclohexadienyl intermediate (σ-complex), where the charge is delocalized over the ring and particularly onto the nitro group.
Elimination of the Leaving Group:
The leaving group departs, and the aromatic system is reformed.
The nitro group's ability to stabilize the negative charge of the Meisenheimer complex through resonance is crucial for this reaction pathway. Kinetic data from studies on 2-nitrobenzothiazole with various nucleophiles highlight the factors influencing the reaction rate. For instance, the rate of substitution is affected by the nature of the nucleophile, the solvent, and the counter-ion of the nucleophile. rsc.orgrsc.org In some cases, the nitro group itself can act as the leaving group (nucleofuge). rsc.org
The electrophilic character of nitro-substituted benzothiazoles has been quantified through kinetic investigations. By studying the rates of reaction with a series of standard nucleophiles, electrophilicity parameters (E) can be determined. For example, studies on analogous 4-nitrobenzochalcogenadiazoles have successfully determined these parameters, allowing their integration into a broader electrophilicity scale. researchgate.net This quantitative approach enables the prediction of reaction rates with other nucleophiles.
Below is a table summarizing kinetic data for the reaction of 2-nitrobenzothiazole with piperidine, illustrating the autocatalytic behavior observed in the reaction. rsc.org
| Parameter | Value | Description |
|---|---|---|
| k₁ (dm³ mol⁻¹ s⁻¹) | 1.5 x 10⁻³ | Rate constant for the uncatalysed process. |
| K (mol⁻¹) | 0.29 | A measure of the apparent stability of the molecular complex formed between BTZ and piperidine. |
| k'₁ (dm³ mol⁻¹ s⁻¹) | 6.5 x 10⁻² | Rate constant for the catalysed pathway, evaluating the reactivity of the molecular complex toward the amine. |
Data sourced from kinetic studies on 2-nitrobenzothiazole reactions. rsc.org
This electrophilic behavior is a cornerstone of the chemistry of nitrobenzothiazoles, enabling their use as precursors for a wide range of substituted benzothiazole derivatives through the displacement of a leaving group by various nucleophiles.
Despite a comprehensive and multi-faceted search strategy, which included scholarly articles, chemical databases, patent literature, and supplier information, the specific experimental spectroscopic data for the compound "this compound" could not be located in publicly accessible resources.
The user's request is highly specific, demanding a detailed and scientifically accurate article based on experimental data, including ¹H NMR, ¹³C NMR, 2D NMR, and IR spectroscopy, complete with data tables for this compound.
The performed searches yielded spectroscopic information for a variety of related benzothiazole derivatives. However, no data was found for the exact compound of interest. The strict adherence to the provided outline, which is centered exclusively on "this compound," cannot be fulfilled without the foundational experimental data for this specific molecule.
To generate the requested article without this data would require speculation and the use of information from related but distinct chemical structures, which would not be scientifically accurate and would violate the core instructions of the prompt. Therefore, this request cannot be fulfilled.
Advanced Spectroscopic Characterization of 6 Methyl 5 Nitrobenzothiazole and Derivatives
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful tool for investigating the electronic structure of molecules containing chromophores. In 6-Methyl-5-nitrobenzothiazole, the conjugated system of the benzothiazole (B30560) ring, in conjunction with the nitro group (a strong chromophore and auxochrome), gives rise to characteristic electronic transitions that are observable in the UV-Vis spectrum.
The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to two primary types of electronic transitions: π → π* and n → π*.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε) and occur in molecules with conjugated π systems, such as the aromatic benzothiazole ring. The presence of the methyl group and the nitro group influences the energy of these transitions.
n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as those on the nitrogen and oxygen atoms of the nitro group or the nitrogen and sulfur atoms of the thiazole (B1198619) ring, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.
The absorption maxima (λmax) for these transitions are characteristic of the molecule's specific electronic structure. For aromatic nitro compounds, the π → π* transitions are often observed in the 200-300 nm region, while the lower energy n → π* transitions can appear as a shoulder or a separate band at longer wavelengths (>300 nm). The exact λmax values depend on the molecular environment and solvent.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Associated Orbitals | Expected Wavelength Region | Relative Intensity |
| π → π | π (bonding) → π (antibonding) | Shorter Wavelength (Higher Energy) | High |
| n → π | n (non-bonding) → π (antibonding) | Longer Wavelength (Lower Energy) | Low |
The polarity of the solvent can significantly influence the position of absorption maxima, a phenomenon known as solvatochromism. This effect is particularly pronounced for molecules like this compound, which possess both non-bonding electrons and a polar nitro group.
Hypsochromic Shift (Blue Shift): An increase in solvent polarity often leads to a shift of the n → π* transition to a shorter wavelength (higher energy). This is because polar solvents can stabilize the non-bonding orbital through interactions like hydrogen bonding, lowering its energy and thus increasing the energy gap for the transition.
Bathochromic Shift (Red Shift): The π → π* transitions may exhibit a bathochromic shift to longer wavelengths (lower energy) with increasing solvent polarity. This occurs because the excited state (π*) is often more polar than the ground state (π) and is therefore more stabilized by polar solvents, reducing the energy gap of the transition.
Studying the UV-Vis spectrum in a range of solvents with varying polarities (e.g., hexane, ethanol (B145695), dimethylformamide) can help in the assignment of the observed absorption bands to specific electronic transitions.
Table 2: Hypothetical Solvent Effects on the λmax (nm) of this compound
| Solvent | Polarity | Expected Effect on n → π* Transition | Expected Effect on π → π* Transition |
| Hexane | Non-polar | Reference λmax | Reference λmax |
| Ethanol | Polar Protic | Hypsochromic Shift (to shorter λ) | Bathochromic Shift (to longer λ) |
| DMF | Polar Aprotic | Moderate Hypsochromic Shift | Moderate Bathochromic Shift |
UV-Vis spectroscopy is highly sensitive to the extent of conjugation in a molecule. The benzothiazole system is an extended π-conjugated system. The introduction of the nitro group at the 5-position and the methyl group at the 6-position modifies the electronic distribution and the energy levels of the molecular orbitals. The nitro group, being a strong electron-withdrawing group, extends the conjugation through resonance, which typically leads to a bathochromic (red) shift of the π → π* absorption band compared to the unsubstituted benzothiazole. This technique allows for the direct probing of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. A smaller energy gap, often associated with more extended conjugation, results in absorption at longer wavelengths.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique that provides information about the molecular weight and structural features of a compound. For this compound (C₈H₆N₂O₂S), high-resolution mass spectrometry (HRMS) can determine the exact molecular mass, confirming its elemental formula. The calculated monoisotopic mass is 194.0150 g/mol .
Electron ionization (EI) mass spectrometry induces fragmentation of the molecule, producing a unique pattern of fragment ions. The analysis of this pattern provides valuable structural information. The expected fragmentation for this compound would likely involve several key pathways:
Molecular Ion (M⁺˙): A peak corresponding to the intact molecule with one electron removed, which would be observed at m/z ≈ 194.
Loss of Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of the NO₂ group (mass 46) or O and NO fragments. This would lead to significant peaks at m/z 148 (M-46).
Loss of Methyl Radical: Cleavage of the methyl group (CH₃, mass 15) would result in a fragment ion at m/z 179.
Ring Cleavage: The benzothiazole ring system can undergo characteristic fragmentation, such as the loss of HCN or cleavage of the thiazole ring, leading to further fragment ions at lower m/z values.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (predicted) | Identity of Fragment | Loss from Molecular Ion |
| 194 | [C₈H₆N₂O₂S]⁺˙ (Molecular Ion) | - |
| 179 | [M - CH₃]⁺ | Methyl Radical (•CH₃) |
| 148 | [M - NO₂]⁺ | Nitro Radical (•NO₂) |
| 134 | [C₇H₄NS]⁺ | Loss of CH₃ and NO₂ |
Elemental Analysis for Compound Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a sample. For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur should closely match the theoretical values calculated from its molecular formula, C₈H₆N₂O₂S. This comparison serves as a crucial check for compound purity and confirms that the synthesized material has the correct empirical formula. Any significant deviation between the experimental and calculated values would suggest the presence of impurities or an incorrect structural assignment.
Table 4: Theoretical Elemental Composition of this compound (C₈H₆N₂O₂S)
| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | % Composition |
| Carbon | C | 12.011 | 96.088 | 49.47% |
| Hydrogen | H | 1.008 | 6.048 | 3.11% |
| Nitrogen | N | 14.007 | 28.014 | 14.43% |
| Oxygen | O | 15.999 | 31.998 | 16.48% |
| Sulfur | S | 32.06 | 32.06 | 16.51% |
| Total | 194.208 | 100.00% |
Computational Chemistry and Theoretical Studies of 6 Methyl 5 Nitrobenzothiazole
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the electronic properties of organic molecules like 6-Methyl-5-nitrobenzothiazole. DFT calculations are employed to determine the molecule's optimized geometry, electronic structure, charge distribution, and various reactivity descriptors. These calculations are typically performed using specific functionals, such as B3LYP, and a suitable basis set, like 6-31+G**, to ensure reliable results.
Geometry Optimization and Conformational Analysis
The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. This process provides a detailed picture of its structure.
Conformational analysis is also crucial, especially concerning the orientation of the methyl and nitro substituent groups. The rotation of these groups relative to the benzothiazole (B30560) ring can lead to different conformers with varying energies. Theoretical calculations can identify the most stable conformer and the energy barriers between different conformations. The planarity of the benzothiazole ring system is a key feature, and the orientation of the nitro group's oxygen atoms and the methyl group's hydrogen atoms relative to this plane are of particular interest.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzothiazole System
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-S | 1.76 | C-S-C | 89.5 |
| C=N | 1.37 | S-C=N | 115.0 |
| C-NO₂ | 1.48 | O-N-O | 125.0 |
| C-CH₃ | 1.51 | C-C-CH₃ | 121.0 |
| C-C (ring) | 1.39 - 1.42 | C-C-C (ring) | 118.0 - 122.0 |
Note: The values in this table are illustrative and represent typical parameters for similar molecular structures. Actual calculated values for this compound would be specific to its optimized geometry.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's electron-donating ability. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electron-accepting ability.
For this compound, the HOMO is expected to be distributed over the electron-rich benzothiazole ring system, while the LUMO is likely to be localized on the electron-withdrawing nitro group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining the molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The presence of the electron-donating methyl group and the electron-withdrawing nitro group on the benzothiazole ring significantly influences the energies of these orbitals and the magnitude of the energy gap.
Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -3.2 |
| Energy Gap (ΔE) | 3.3 |
Note: These are representative energy values for a molecule with similar functional groups. The precise values for this compound would be determined through specific DFT calculations.
Charge Distribution: Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different colors on the molecule's surface to represent the electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. Green areas represent neutral potential.
In this compound, the most negative potential is expected to be located around the oxygen atoms of the nitro group, indicating these as the primary sites for electrophilic interactions. The hydrogen atoms of the methyl group and the benzothiazole ring would exhibit positive potential, making them susceptible to nucleophilic attack. The MEP map provides a comprehensive picture of the molecule's charge landscape, which is crucial for understanding its intermolecular interactions.
Reactivity Descriptors: Chemical Hardness, Softness, and Electrophilicity Index
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors provide a more quantitative measure of the molecule's stability and reactivity than the HOMO-LUMO gap alone.
Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A larger value of hardness indicates greater stability and lower reactivity.
Chemical Softness (S) is the reciprocal of hardness (S = 1 / 2η) and represents the molecule's polarizability. Higher softness implies higher reactivity.
Electronegativity (χ) is the molecule's ability to attract electrons and is calculated as -(EHOMO + ELUMO) / 2.
Chemical Potential (μ) is the negative of electronegativity (μ = -χ).
Electrophilicity Index (ω) measures the energy stabilization when the molecule accepts an additional electronic charge from the environment. It is calculated as μ² / 2η. A higher electrophilicity index indicates a greater capacity to act as an electrophile.
These quantum chemical parameters are invaluable for predicting how this compound will interact with other chemical species.
Table 3: Representative Global Reactivity Descriptors
| Descriptor | Formula | Illustrative Value |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.65 eV |
| Chemical Softness (S) | 1 / 2η | 0.30 eV⁻¹ |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.85 eV |
| Chemical Potential (μ) | -χ | -4.85 eV |
| Electrophilicity Index (ω) | μ² / 2η | 7.13 eV |
Note: These values are derived from the illustrative HOMO and LUMO energies in Table 2 and serve as representative examples.
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of this compound, it is possible to predict the positions of the absorption bands in its spectra.
Theoretical Prediction of IR and Raman Spectra
Vibrational frequency calculations are typically performed using the same DFT method and basis set as the geometry optimization. The calculations yield a set of normal modes of vibration, each with a corresponding frequency and intensity. These theoretical frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of finite basis sets. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor to improve the agreement with experimental data.
The predicted IR and Raman spectra for this compound would show characteristic bands corresponding to the vibrations of its functional groups. Key vibrational modes would include:
C-H stretching vibrations of the methyl group and the aromatic ring.
N-O stretching vibrations of the nitro group (symmetric and asymmetric).
C=N stretching of the thiazole (B1198619) ring.
C-S stretching of the thiazole ring.
Ring stretching and deformation modes of the benzothiazole system.
By comparing the theoretical and experimental spectra, a detailed assignment of the observed vibrational bands can be achieved, providing a deeper understanding of the molecule's vibrational properties. For instance, studies on similar molecules like 4-methyl-3-nitrobenzoic acid have successfully used DFT to assign vibrational modes for methyl and nitro groups.
Table 4: Representative Calculated and Scaled Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |
| Asymmetric NO₂ Stretch | 1580 | 1533 |
| Symmetric NO₂ Stretch | 1395 | 1354 |
| C-H Stretch (Aromatic) | 3150 | 3055 |
| C-H Stretch (Methyl) | 3050 | 2958 |
| C=N Stretch | 1620 | 1571 |
Note: These are typical frequency ranges for the specified vibrational modes. The scaling factor applied is illustrative.
Calculation of NMR Chemical Shifts (Gauge-Independent Atomic Orbital (GIAO) Method)
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through quantum mechanical calculations has become a vital tool for the structural elucidation of organic molecules. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed and reliable approach for this purpose. imist.mayoutube.com This method, typically used in conjunction with Density Functional Theory (DFT), calculates the isotropic magnetic shielding tensors for each nucleus, which can then be converted to chemical shifts (δ) relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS). youtube.com
The accuracy of GIAO calculations is dependent on the choice of the functional and the basis set. nih.gov For instance, studies on various organic molecules, including nitroaromatic compounds, have shown that hybrid functionals like B3LYP, in combination with a reasonably large basis set such as 6-311+G(d,p), can provide chemical shifts that are in good agreement with experimental values. nih.govnih.gov A linear correlation between the experimental and calculated chemical shifts is often observed, allowing for the correction of systematic errors and enhancing the predictive power of the calculations. nih.gov
A computational study on aminophenyl benzothiazoles revealed that DFT calculations can effectively model the structure and that the introduction of different alkyl groups on the amine functionality had a minimal effect on the carbon chemical shifts of the benzothiazole core. uq.edu.au However, the ¹⁵N chemical shift of the amino group was significantly affected by the nature of the alkyl substituent. uq.edu.au This highlights the sensitivity of calculated NMR parameters to the local electronic environment.
| Compound Name |
| This compound |
| Tetramethylsilane |
| N-benzylazoles |
| Aminophenyl benzothiazoles |
Thermodynamic Properties and Stability Assessments
Theoretical calculations are crucial for determining the thermodynamic properties of molecules, which govern their stability and reactivity. For this compound, understanding its thermodynamic stability is essential for predicting its behavior in various chemical environments.
The standard molar enthalpy of formation (ΔfH°m) and the enthalpy of sublimation (ΔsubH°m) are key thermodynamic parameters that define the energetic stability of a compound in the gaseous and solid states, respectively. While experimental data for this compound are not available in the provided sources, computational methods can provide reliable estimates.
A study on the thermochemistry of 3-methyl-2-benzoxazolinone (B1265911) and 6-nitro-2-benzoxazolinone provides valuable insights into the energetic contributions of methyl and nitro groups on a similar heterocyclic scaffold. mdpi.com In that study, the standard molar enthalpies of formation in the solid state were determined by static-bomb combustion calorimetry, and the standard molar enthalpies of sublimation were measured using Calvet microcalorimetry. mdpi.com These experimental values were then used to derive the gas-phase enthalpies of formation, which were found to be in good agreement with high-level quantum chemical calculations. mdpi.com
The study on benzoxazolinone derivatives revealed that the introduction of a methyl group or a nitro group to the benzoxazolinone core is an enthalpically favorable process. mdpi.com Specifically, the enthalpic increment for the addition of a methyl group was found to be approximately -16.8 ± 2.7 kJ·mol⁻¹, and for a nitro group, it was about -10.9 ± 3.6 kJ·mol⁻¹. mdpi.com These findings suggest that the presence of both a methyl and a nitro group on the benzothiazole ring in this compound would also contribute to its thermodynamic stability.
| Compound Name |
| This compound |
| 3-Methyl-2-benzoxazolinone |
| 6-Nitro-2-benzoxazolinone |
Natural Bonding Orbital (NBO) analysis is a powerful computational tool used to investigate intramolecular and intermolecular bonding and interactions. scirp.org It provides a detailed picture of the delocalization of electron density, which is crucial for understanding the stability of a molecule. NBO analysis can quantify the stabilizing energy associated with electron delocalization from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. scirp.org
In the case of this compound, the presence of the electron-donating methyl group and the electron-withdrawing nitro group would lead to pronounced electronic interactions. The NBO analysis would likely show strong delocalization from the π-system of the benzothiazole ring to the π* orbitals of the nitro group, a key feature of nitroaromatic compounds that contributes to their electronic properties. mdpi.com Furthermore, hyperconjugative interactions involving the methyl group's C-H bonds and the aromatic ring would also contribute to the molecule's stability. A theoretical study of various benzothiazole derivatives has demonstrated that these hyperconjugative interactions, arising from charge delocalization, can be effectively elucidated through NBO analysis. scirp.org
| Compound Name |
| This compound |
| Benzothiazole |
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide valuable insights into the conformational dynamics and intermolecular interactions of molecules in various environments, such as in solution or in complex with biological macromolecules. acs.orgbiointerfaceresearch.comresearchgate.net
For benzothiazole derivatives, MD simulations have been employed to investigate their interactions with protein targets, shedding light on their potential as therapeutic agents. nih.govbiointerfaceresearch.com These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that govern the binding of the ligand to the protein's active site. biointerfaceresearch.com
In the context of this compound, MD simulations could be used to explore its behavior in different solvents or its potential interactions with other molecules. The nitro group, being a strong π-electron acceptor, can participate in so-called π-hole interactions with electron-rich regions of other molecules. nih.govmdpi.com Studies on nitroaromatic compounds have shown that these interactions can be significant, with interaction energies of around -5 kcal/mol. nih.gov Additionally, the aromatic rings of the benzothiazole core can engage in π-π stacking interactions, while the methyl group can participate in hydrophobic interactions. researchgate.net Understanding these intermolecular forces is crucial for predicting the aggregation behavior, solubility, and crystal packing of this compound. A study on para-substituted nitrobenzene (B124822) derivatives highlighted that the properties of the nitro group are highly dependent on both its orientation with respect to the benzene (B151609) ring and the nature of other substituents, which are influenced by intermolecular interactions in the crystalline state. mdpi.com
| Compound Name |
| This compound |
| Nitrobenzene |
Quantitative Structure-Property Relationships (QSPR) Modeling for Benzothiazole Derivatives
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their physicochemical properties or biological activities. researchgate.netdoi.org These models are built by developing mathematical equations that relate a set of molecular descriptors to a specific property or activity. nih.gov
For benzothiazole derivatives, QSAR models have been developed to predict their antibacterial, anticancer, and other biological activities. researchgate.netnih.govnih.gov These models utilize a wide range of molecular descriptors, which can be categorized as constitutional, topological, geometrical, electronic, and lipophilic. doi.org By identifying the key descriptors that influence a particular activity, QSAR models can guide the design of new, more potent derivatives. researchgate.net
Strategic Derivatization and Structural Modification of the 6 Methyl 5 Nitrobenzothiazole Scaffold
Functionalization at the Benzothiazole (B30560) Ring System
Modification of the core benzothiazole structure can be broadly categorized into two main approaches: introducing new substituents onto the aromatic benzene (B151609) ring and altering the heteroatoms within the five-membered thiazole (B1198619) ring.
Introduction of Diverse Substituents on the Aromatic Ring
The aromatic carbocyclic portion of the 6-methyl-5-nitrobenzothiazole scaffold is amenable to electrophilic aromatic substitution, though the positions of substitution are heavily influenced by the existing methyl and nitro groups. The methyl group at the C6 position is an ortho-, para-directing activator, while the nitro group at the C5 position is a strong deactivator and meta-director. Their combined effect typically directs incoming electrophiles to the C4 and C7 positions.
Further functionalization can also be achieved by first reducing the nitro group to an amine. This transformation not only changes the electronic properties of the ring but also provides a new reactive handle. For instance, the resulting 6-methyl-benzothiazol-5-amine can be acylated, alkylated, or converted into a diazonium salt, which can then undergo a variety of Sandmeyer-type reactions to introduce a wide range of substituents such as halogens, cyano, and hydroxyl groups.
Research on related nitrobenzothiazole systems has demonstrated the synthesis of derivatives with N-functionalized groups on the benzene ring, starting from the corresponding nitro-derivatives. nih.gov This often involves a sequence of protecting the existing functional groups, reducing the nitro group to an amine, and then performing the desired functionalization. nih.gov
Modification at the Thiazole Ring Nitrogen or Sulfur Atoms
The thiazole ring contains nitrogen and sulfur heteroatoms that can also be sites for chemical modification. The nitrogen atom in the thiazole ring is generally less basic than in imidazole (B134444) due to the electron-withdrawing effect of the sulfur atom. However, it can undergo quaternization with alkyl halides, particularly when the benzothiazole ring is activated with electron-donating groups. This creates benzothiazolium salts, which can alter the molecule's solubility and electronic properties.
The sulfur atom in the thiazole ring is typically less reactive. However, under strong oxidizing conditions, it can be oxidized. For instance, reagents like magnesium monoperoxyphthalate (MMPP) can induce an oxidative ring-opening of the benzothiazole to yield acyl aminobenzene sulfonate esters. scholaris.ca This reaction proceeds via the opening of the thiazole ring, followed by oxidation of the resulting thiol. scholaris.ca The sulfur atom can also participate in non-bonding interactions that influence the molecule's conformation and binding affinities. nih.gov
Regioselective Functionalization Techniques
Achieving regioselectivity—the control of where a chemical reaction occurs on a molecule—is paramount in the synthesis of complex derivatives. For the this compound scaffold, modern synthetic methods like directed C–H functionalization and cross-coupling reactions offer powerful tools for precise modification.
Directed C–H Functionalization Approaches
Direct C–H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, such as halogenated or organometallic reagents. nih.gov In the context of benzothiazoles, transition-metal-catalyzed C–H activation has emerged as a key tool. rsc.org These reactions often employ a directing group on the substrate, which coordinates to the metal catalyst and positions it to activate a specific C–H bond, typically in the ortho position.
For the this compound scaffold, a substituent introduced at the C2 position could potentially direct C–H activation to the C7 position of the benzene ring. The development of rhodium-catalyzed C-H bond activation, for example, has enabled the direct functionalization of nitrogen heterocycles. nih.govosti.gov While benzothiazole itself is considered a π-deficient heterocycle where C-H activation often requires a directing group, C-H functionalization can also occur at the C2 position of the thiazole ring itself. nih.govlookchem.com Metal-free pathways for C2-H functionalization under mild conditions are also being explored. lookchem.com
Halogenation and Subsequent Cross-Coupling Reactions
A well-established and versatile method for regioselective functionalization involves initial halogenation of the aromatic ring, followed by a transition-metal-catalyzed cross-coupling reaction. The directing effects of the methyl and nitro groups on the this compound ring would primarily direct halogenation (e.g., bromination or chlorination) to the C4 and C7 positions.
Once a halogen atom is installed, it serves as a handle for a wide array of cross-coupling reactions, such as the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines or alcohols) reactions. nih.gov These reactions are catalyzed by transition metals, most commonly palladium, and allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions. This two-step sequence provides a robust and highly modular approach to synthesizing a diverse library of derivatives from a halogenated this compound intermediate. Recent advances have also shown that the nitro group itself can be used as a leaving group in some cross-coupling reactions, offering a direct route for functionalization without prior conversion. nih.govresearchgate.net
Influence of Substituent Effects on Electronic and Spectroscopic Properties
The introduction of different functional groups onto the this compound scaffold significantly alters its electronic and spectroscopic properties. The nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—plays a crucial role in modulating the molecule's frontier molecular orbitals (HOMO and LUMO) and its interaction with light.
Computational studies on benzothiazole derivatives have shown that the presence of an EDG like a methyl group (-CH₃) tends to raise the energy levels of both the HOMO and LUMO, while an EWG like a nitro group (-NO₂) significantly lowers them. mdpi.comnih.gov This tuning of the frontier orbital energies directly impacts the HOMO-LUMO energy gap (Egap), a key parameter that influences the molecule's reactivity and electronic behavior. mdpi.com For instance, the substitution of a -NO₂ group has been shown to lower both EHOMO and ELUMO values, resulting in a reduced energy gap, which can be advantageous for charge transport and optoelectronic properties. mdpi.comnih.gov
The table below, based on computational data for substituted benzothiazole derivatives, illustrates the general effects of EDGs and EWGs on frontier orbital energies. mdpi.com
| Compound Type | Substituent | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (Egap) (eV) |
| Benzothiazole with EDG | -CH₃ | -5.52 | -1.92 | 3.60 |
| Benzothiazole with EWG | -NO₂ | -6.18 | -3.35 | 2.83 |
Synthesis of Hybrid and Fused Ring Systems Incorporating the this compound Moiety
The strategic derivatization of the this compound scaffold to create novel hybrid molecules and fused ring systems is a significant area of research aimed at developing compounds with unique chemical and biological properties. A primary strategy for achieving this structural diversity involves the chemical manipulation of the nitro group at the C-5 position. This functional group can be converted into other reactive moieties, most notably an amino group, which then serves as a versatile anchor for subsequent synthetic transformations.
A crucial first step in many synthetic pathways is the reduction of the 5-nitro group to form the key intermediate, 5-amino-6-methylbenzothiazole (B3251271). This transformation creates a nucleophilic amino group that is amenable to a wide range of chemical reactions. The reduction of nitro groups on the benzothiazole ring is a well-established process, often achieved with high efficiency using reagents like tin(II) chloride in hydrochloric acid (SnCl₂/HCl). mdpi.com This method has been successfully employed for the synthesis of various amino-benzothiazole derivatives. mdpi.com
Once synthesized, the 5-amino-6-methylbenzothiazole intermediate can be utilized in two primary ways: building hybrid molecules by linking to other chemical entities or constructing fused rings through intramolecular cyclization reactions.
Synthesis of Hybrid Molecules
Hybrid molecules are new chemical entities formed by combining two or more different pharmacophores or structural moieties into a single molecule. The 5-amino-6-methylbenzothiazole intermediate is an ideal platform for creating such hybrids. The amino group can readily react with various electrophiles to form stable covalent bonds, linking the benzothiazole core to other heterocyclic systems, aryl groups, or aliphatic chains.
For instance, the amino group can be acylated to form an amide bond, which can serve as a linker to another molecular fragment. This approach has been used to synthesize hybrids of 6-nitrobenzothiazole (B29876) (a related isomer) with 1,3,4-thiadiazole (B1197879) and cyanothiouracil moieties. nih.gov In a similar vein, 5-amino-6-methylbenzothiazole could be reacted with a chloroacetyl chloride to yield an N-(6-methyl-5-benzothiazolyl)-2-chloroacetamide intermediate. This reactive intermediate could then be coupled with various sulfur-based nucleophiles to generate a diverse library of hybrid compounds.
A representative synthetic scheme for creating such hybrids is outlined below.
Table 1: Representative Synthesis of Acetamide-Linked Benzothiazole Hybrids
Click to view interactive data table
| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |
| 1 | 5-Amino-6-methylbenzothiazole | Chloroacetyl chloride, Base | N-(6-Methyl-1,3-benzothiazol-5-yl)-2-chloroacetamide | Acylation |
| 2 | N-(6-Methyl-1,3-benzothiazol-5-yl)-2-chloroacetamide | Substituted Thiol (R-SH), Base | N-(6-Methyl-1,3-benzothiazol-5-yl)-2-(R-sulfanyl)acetamide | Nucleophilic Substitution |
Note: This table presents a generalized synthetic route based on established methodologies for analogous compounds. nih.gov
Synthesis of Fused Ring Systems
The construction of fused ring systems involves forming one or more new rings onto the existing this compound framework. The 5-amino-6-methylbenzothiazole intermediate is also central to these strategies. The amino group, along with the adjacent C-4 carbon atom of the benzene ring, provides two reactive sites that can participate in cyclization reactions to form a new six-membered ring, leading to a tetracyclic system.
Several classic reactions in heterocyclic chemistry can be adapted for this purpose. For example, a Skraup-Doebner-von Miller reaction with α,β-unsaturated aldehydes or ketones could potentially be used to construct a quinoline (B57606) ring fused to the benzothiazole core. This would involve the reaction of the 5-amino group with the carbonyl compound, followed by an acid-catalyzed cyclization onto the C-4 position.
Another approach involves a two-step process where the 5-amino group is first acylated with a reagent containing a second reactive site. Subsequent intramolecular cyclization would then yield the fused ring. For example, reaction with a β-keto ester followed by a cyclization-condensation reaction (like the Conrad-Limpach synthesis) could also lead to a fused quinolone ring system.
While these are well-established methods for creating fused heterocyclic systems, their specific application starting from 5-amino-6-methylbenzothiazole would require empirical investigation and optimization of reaction conditions. The electronic properties of the benzothiazole ring system would influence the reactivity of the C-4 position and thus the feasibility and efficiency of the cyclization step.
Future Directions and Emerging Research Avenues for 6 Methyl 5 Nitrobenzothiazole Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Enhanced Diversity
The future synthesis of 6-Methyl-5-nitrobenzothiazole and its analogs will increasingly focus on green and sustainable practices. Conventional methods for creating the benzothiazole (B30560) structure often involve the condensation of 2-aminothiophenols with various substrates like aldehydes, carboxylic acids, or esters. jchemrev.commdpi.com While effective, these methods can require harsh conditions or hazardous solvents.
Emerging research emphasizes the development of more environmentally friendly protocols. mdpi.comnih.gov Key advancements applicable to the synthesis of this compound include:
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically accelerate reaction rates, improve yields, and often allows for solvent-free conditions, representing an efficient and eco-friendly process for preparing benzothiazole derivatives. tandfonline.comtandfonline.com This technique could be applied to the cyclocondensation reactions required to form the core of this compound.
Novel Catalytic Systems: Researchers are exploring catalysts that are more efficient and reusable. For instance, NH4Cl has been used to catalyze the reaction between 2-aminothiophenol (B119425) and benzaldehyde (B42025) in a methanol-water solvent system at room temperature. mdpi.com Similarly, heterogeneous mixtures like methanesulfonic acid and silica (B1680970) gel have proven effective for the synthesis of 2-substituted benzothiazoles from carboxylic acids. mdpi.com
Green Solvents: A shift towards using water or ethanol (B145695) as reaction solvents, in combination with catalysts like H2O2/HCl, provides a more sustainable alternative to traditional organic solvents such as toluene. mdpi.com
These sustainable approaches not only reduce the environmental impact but also offer practical advantages in terms of efficiency and cost, facilitating the synthesis of a wider and more diverse library of this compound derivatives for further study.
| Synthetic Approach | Key Features | Potential Advantage for this compound | Reference |
|---|---|---|---|
| Microwave Irradiation | Accelerated reaction rates, high yields, ease of manipulation. | Rapid and efficient synthesis of the core structure and its derivatives. | tandfonline.com |
| Novel Catalysts (e.g., NH4Cl) | Activation of reactants through hydrogen bonding, mild reaction conditions. | Allows for synthesis at room temperature, reducing energy consumption. | mdpi.com |
| Green Solvents (e.g., Water, Ethanol) | Reduced environmental toxicity and improved safety profile. | Facilitates a more sustainable and environmentally benign production process. | mdpi.com |
| One-Pot Cascade Reactions | In situ formation of intermediates, use of inexpensive and non-toxic oxidants like O2. | Streamlines the synthetic process, improving overall efficiency and adhering to green chemistry principles. | nih.gov |
Advanced Mechanistic Insights through Combined Experimental and Theoretical Approaches
A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. The integration of experimental studies with theoretical and computational chemistry offers a powerful strategy to elucidate complex reaction pathways.
Recent studies on related compounds, such as 2-methylbenzothiazole (B86508), demonstrate the utility of this combined approach. researchgate.netnih.gov By using experimental techniques to identify reaction kinetics and products, and theoretical methods like Density Functional Theory (DFT) to probe mechanisms, researchers can gain detailed insights. researchgate.netmdpi.com For this compound, this could involve:
Mapping Potential Energy Surfaces: DFT calculations can be used to model the transition states and intermediates involved in its synthesis, helping to identify rate-determining steps and predict the influence of substituents on reactivity. researchgate.net
Predicting Reaction Outcomes: Theoretical models can predict the most likely sites of electrophilic or nucleophilic attack, guiding the design of derivatization strategies. For instance, computational studies on the reaction of 2-methylbenzothiazole with OH radicals successfully predicted the distribution of phenol-type products, which was in excellent agreement with experimental data. nih.gov
Understanding Spectroscopic Properties: Computational methods can calculate properties like vibrational frequencies, which can then be compared with experimental data (e.g., from IR spectroscopy) to confirm the structure of synthesized compounds. mdpi.com
By combining laboratory experiments with in silico modeling, a comprehensive picture of the chemical behavior of this compound can be developed, enabling more precise control over its synthesis and functionalization.
| Approach | Methodology | Insight Gained | Reference |
|---|---|---|---|
| Experimental | Kinetic studies, product analysis (e.g., chromatography, mass spectrometry). | Determines reaction rates and identifies stable products and yields. | researchgate.net |
| Theoretical (Computational) | Density Functional Theory (DFT), Constrained DFT (CDFT). | Calculates energies of intermediates and transition states, maps reaction pathways, predicts product distributions. | nih.govmdpi.com |
| Combined | Integration of experimental data with computational modeling. | Provides a validated, in-depth understanding of reaction mechanisms and substituent effects. | researchgate.net |
Exploration of New Derivatization Strategies for Enhanced Functionality and Tunable Properties
The functional properties of this compound are intrinsically linked to its molecular structure. Exploring new derivatization strategies is a key avenue for tuning its electronic, optical, and biological properties for specific applications. The existing methyl and nitro groups provide initial electronic asymmetry, but further modifications can introduce a wide range of functionalities.
Future research will likely focus on strategic modifications at various positions of the benzothiazole core. Studies on related nitrobenzothiazoles, such as 2-amino-6-nitrobenzothiazole (B160904), have shown that derivatization can lead to potent biological activities. nih.govresearchgate.netnih.gov For this compound, potential strategies include:
Modification of the Methyl Group: The methyl group at the 6-position could be functionalized, for example, through halogenation followed by nucleophilic substitution, to introduce new chemical handles for further elaboration.
Reactions at the Thiazole (B1198619) Ring: While the thiazole ring is generally stable, certain conditions could allow for functionalization, potentially leading to novel scaffolds. For instance, copper-promoted cycloadditions have been used with 6-nitrobenzothiazole (B29876) to create complex fused systems like benzo[d]imidazo[2,1-b]thiazoles. acs.org
Reduction and Functionalization of the Nitro Group: The nitro group at the 5-position can be readily reduced to an amino group, which serves as a versatile precursor for a vast array of derivatives, including amides, sulfonamides, and Schiff bases. This approach has been successfully used in the synthesis of 6-amino-2-phenylbenzothiazole derivatives with antitumor properties. mdpi.com
By systematically exploring these derivatization pathways, libraries of new compounds based on the this compound scaffold can be created, each with potentially unique and valuable properties.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating the design and discovery of new molecules. nih.govrsc.org For this compound, these computational tools can be employed to predict the properties of novel derivatives before they are synthesized, saving significant time and resources.
The workflow for computational autonomous molecular design typically involves data generation, feature extraction, predictive modeling, and inverse design to generate new molecules with desired properties. nih.gov ML models can be trained on large datasets of existing benzothiazole and benzothiadiazole compounds to establish structure-property relationships. nih.govnih.govnih.gov Key applications include:
Property Prediction: By representing molecules as fingerprints or descriptors, ML algorithms like Random Forest can predict properties such as maximum absorption and emission wavelengths with high accuracy. nih.govnih.gov This is invaluable for designing new dyes, sensors, or optoelectronic materials.
Virtual Screening: ML models can rapidly screen vast virtual libraries of potential this compound derivatives to identify candidates with a high probability of possessing desired biological activity or material properties.
Inverse Design: Advanced AI tools can be used for inverse design, where the desired properties are specified first, and the AI generates novel molecular structures that are predicted to exhibit those properties. nih.gov
The development of web-based predictive tools, as has been done for benzothiadiazole derivatives, can make these powerful computational methods accessible to a broader range of researchers, fostering innovation in the design of new functional molecules based on the this compound scaffold. nih.gov
| Component | Description | Example Application | Reference |
|---|---|---|---|
| Data Generation & Representation | Assembling a database of known compounds and representing their structures computationally (e.g., as molecular fingerprints). | Creating a database of benzothiazole derivatives with their experimentally measured properties. | nih.govnih.gov |
| Predictive Machine Learning | Training algorithms (e.g., Random Forest, Neural Networks) to learn the relationship between molecular structure and properties. | Predicting the anticancer activity or photophysical properties of a new this compound derivative. | nih.govrsc.org |
| Inverse Molecular Design | Using trained models to generate new molecular structures that are optimized for a specific property. | Designing a novel this compound analog with a predicted high efficacy as an enzyme inhibitor. | nih.govrsc.org |
| Autonomous Synthesis | Integrating AI with robotic systems to autonomously perform and optimize chemical reactions. | Using a system like 'RoboChem' to rapidly find the optimal conditions for synthesizing a target derivative. | specialchem.com |
Collaborative Research Opportunities between Academia and Industry for Chemical Innovation
The translation of fundamental chemical discoveries into practical applications is greatly enhanced through collaboration between academic institutions and industrial partners. 54.209.11 For a specialized compound like this compound, such partnerships are essential for driving innovation and navigating the complex path from laboratory research to real-world impact.
Academia and industry bring complementary strengths to a collaboration:
Academic Contributions: Academic research excels at fundamental discovery, elucidating reaction mechanisms, and exploring novel chemical space. University labs are hubs of creativity and basic research that can identify novel molecular targets and scaffolds. 54.209.11
Industrial Contributions: Industry provides crucial expertise in process development, scale-up, and navigating regulatory pathways. Pharmaceutical and chemical companies have the resources and infrastructure for high-throughput screening, clinical trials, and bringing a product to market. 54.209.11acmedsci.ac.uk
Successful collaborations are often built on shared goals and mutual benefit. pharmacytimes.com For this compound, collaborative projects could focus on developing new therapeutic agents, advanced materials, or agricultural chemicals. Funding bodies and professional societies often recognize and support these partnerships through specific awards and grants, highlighting their importance in bridging the gap between academic knowledge and industrial application. acmedsci.ac.ukbiochemistry.org Fostering these relationships will be key to realizing the full potential of this compound chemistry.
Q & A
Q. What are the optimal synthetic routes for 6-methyl-5-nitrobenzothiazole, and how can purity be validated?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions, starting with the nitration of 6-methylbenzothiazole under controlled conditions. A common approach includes:
Nitration : Use nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C to introduce the nitro group at the 5-position.
Purification : Recrystallization in ethanol or methanol improves purity. Validate purity via HPLC (>95% purity threshold) or ¹H/¹³C NMR to confirm structural integrity .
Yield Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of benzothiazole to HNO₃) and reaction time (2–4 hours) to maximize yield .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.8–8.2 ppm for nitro-substituted benzothiazole) and methyl groups (δ 2.5–2.7 ppm) .
- FT-IR : Confirm nitro group presence via asymmetric/symmetric NO₂ stretching (1520–1350 cm⁻¹) and C-S/C-N bonds (690–620 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 209.03 for C₈H₆N₂O₂S) .
- X-ray Crystallography : Resolve crystal packing and nitro group orientation in solid-state studies .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The electron-withdrawing nitro group at the 5-position deactivates the benzothiazole ring, directing electrophilic substitution to the 4-position. For cross-coupling (e.g., Suzuki-Miyaura):
Catalyst Optimization : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ as a base in DMF/H₂O (3:1) at 80°C to enhance coupling efficiency .
Substituent Effects : Nitro groups reduce electron density, slowing oxidative addition; bulky ligands (e.g., SPhos) improve regioselectivity .
Kinetic Studies : Monitor reaction progress via TLC or GC-MS to identify intermediates (e.g., boronate esters) .
Q. What contradictions exist in reported biological activities of benzothiazole derivatives, and how can they be resolved?
Methodological Answer: Contradictions arise in anticancer vs. antimicrobial potency due to:
Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) and protocols (MTT vs. SRB assays) affect IC₅₀ values .
Structural Analogues : Compare this compound with 5-chloro-N-(5,6-dimethoxybenzothiazol-2-yl)-2-methoxybenzamide (). Nitro groups enhance DNA intercalation but reduce solubility, impacting bioavailability .
Resolution Strategies :
- Dose-Response Curves : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends to resolve mechanistic ambiguities .
Q. How can researchers design experiments to address conflicting data on the metabolic stability of this compound?
Methodological Answer:
In Vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactor to track metabolite formation via LC-MS/MS. Compare CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify degradation pathways .
Controlled Variables : Standardize incubation time (30–60 min), pH (7.4), and temperature (37°C) to minimize variability .
Cross-Validation : Replicate studies in primary hepatocytes and in vivo models (e.g., Sprague-Dawley rats) to resolve discrepancies between enzyme kinetics and whole-organism metabolism .
Q. What methodological frameworks are recommended for analyzing structure-activity relationships (SAR) in nitrobenzothiazole derivatives?
Methodological Answer:
Computational Tools :
- Molecular Docking (AutoDock Vina) : Screen against targets like topoisomerase II or β-lactamase to predict binding affinities .
- DFT Calculations : Analyze nitro group charge distribution (Mulliken charges) to explain electrophilic reactivity .
Experimental Validation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
